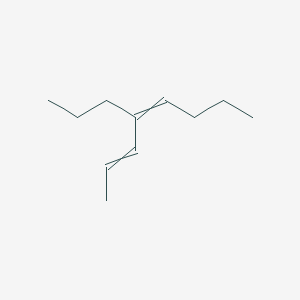

4-Propylocta-2,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

189290-65-1 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

4-propylocta-2,4-diene |

InChI |

InChI=1S/C11H20/c1-4-7-10-11(8-5-2)9-6-3/h5,8,10H,4,6-7,9H2,1-3H3 |

InChI Key |

AOBDETVEUZPUBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CCC)C=CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylocta 2,4 Diene and Analogous Structures

Strategic Approaches to Conjugated Diene Synthesis

The targeted construction of conjugated diene systems requires sophisticated synthetic strategies. Modern organic synthesis offers a range of powerful tools to achieve this, with olefin metathesis and transition metal-catalyzed cross-coupling reactions being at the forefront. These methods provide versatile pathways to complex molecular architectures from simpler, readily available starting materials.

Olefin Metathesis Approaches for Dienyl Systems

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. caltech.edu This catalytic reaction, often employing ruthenium or molybdenum-based catalysts, allows for the statistical scrambling of alkylidene fragments, leading to the formation of new olefinic compounds. chinesechemsoc.org The reaction is broadly categorized into cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). acs.orgmedwinpublishers.com For the synthesis of acyclic dienes like 4-propylocta-2,4-diene, cross-metathesis is a particularly relevant strategy.

The synthesis of specifically substituted octadienes, such as (2E,4E)-4-propylocta-2,4-dienyl benzoate (B1203000), highlights the capability of chemoselective cross-metathesis. In a notable synthesis, a substituted conjugated diene, (E)-4-propyl-1-vinyl-oct-3-enyl iodide, was prepared and subsequently utilized in a cross-metathesis reaction. caltech.edu This approach demonstrates the ability to selectively react one double bond in the presence of others, a key challenge in the synthesis of polyunsaturated systems.

The synthesis commenced with 4-octyne, which was converted to the corresponding vinyl iodide in 82% yield. A subsequent palladium-catalyzed Kumada coupling afforded the substituted conjugated diene as a single stereoisomer in 64% yield. caltech.edu This diene was then subjected to cross-metathesis with 1,4-dibenzoyl-2-butene using a second-generation Grubbs catalyst. The reaction proceeded with high chemoselectivity and stereoselectivity, yielding (2E,4E)-4-propylocta-2,4-dienyl benzoate in 79% yield with a greater than 20:1 E/Z ratio. caltech.edu The success of this reaction hinges on the deactivation of one of the diene's olefins, either by steric hindrance or electronic effects, allowing the catalyst to selectively engage the other double bond. nih.govacs.org

Table 1: Synthesis of (2E,4E)-4-propylocta-2,4-dienyl benzoate via Cross-Metathesis

| Step | Reactants | Catalyst/Reagents | Product | Yield |

| 1 | 4-Octyne | HI (in situ) | (E)-4-propyl-1-vinyl-oct-3-enyl iodide | 82% |

| 2 | (E)-4-propyl-1-vinyl-oct-3-enyl iodide, Grignard Reagent | Palladium Catalyst | (E)-4-propyl-octa-1,3-diene | 64% |

| 3 | (E)-4-propyl-octa-1,3-diene, 1,4-dibenzoyl-2-butene | Grubbs Cat. (2nd Gen.) | (2E,4E)-4-propylocta-2,4-dienyl benzoate | 79% |

While cross-metathesis is ideal for constructing acyclic dienes from two different olefin partners, tandem and ring-closing metathesis (RCM) reactions are powerful strategies for the synthesis of cyclic and macrocyclic dienes. caltech.eduresearchgate.net In a tandem process, multiple metathesis events occur sequentially in a single pot. For instance, a ring-opening/ring-closing metathesis cascade can be employed to construct complex bicyclic systems. caltech.edu

RCM, on the other hand, involves the intramolecular metathesis of a diene to form a cyclic olefin, with the concomitant release of a small volatile olefin like ethylene. medwinpublishers.com This strategy has been extensively used in the synthesis of 5- to 30-membered rings. medwinpublishers.com The efficiency of RCM is often driven by the thermodynamic stability of the resulting ring and the entropic benefit of releasing a small molecule. While not directly applicable to the linear synthesis of this compound, the principles of RCM are fundamental to the broader field of diene synthesis and are often employed in the preparation of complex natural products containing diene functionalities. acs.org

Transition Metal-Catalyzed Synthetic Routes for Dienes

Beyond metathesis, transition metal-catalyzed reactions, particularly those involving palladium and iron, offer a rich and versatile toolbox for the synthesis of conjugated dienes. These methods often involve the coupling of organometallic reagents with organic electrophiles, providing a high degree of control over the structure and stereochemistry of the final product.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide efficient routes to various diene structures. organic-chemistry.org One such method is the coupling of alkynes with allyl alcohols to furnish 1,4-dienes. While this produces a "skipped" diene rather than a conjugated one, it is a valuable transformation that can be a precursor to conjugated systems through subsequent isomerization or other functional group manipulations. The reaction typically proceeds with high regio- and stereoselectivity. organic-chemistry.org For example, the reaction of terminal alkynes with allyl alcohol in the presence of a palladium catalyst can afford the corresponding 1,4-dienes in good yields. This methodology is attractive due to the ready availability of the starting materials and the mild reaction conditions often employed.

Iron catalysis has gained significant traction as a more sustainable and economical alternative to palladium catalysis. sioc-journal.cnsioc-journal.cnresearchgate.net A notable application in diene synthesis is the iron-catalyzed decarboxylative Heck-type alkylation of conjugated dienes. sioc-journal.cnsioc-journal.cnresearchgate.net This reaction allows for the introduction of alkyl groups into a 1,3-diene scaffold. The process typically involves the reaction of a 1,3-diene with an alkyl diacyl peroxide or a t-butyl perester in the presence of an iron catalyst. sioc-journal.cnsioc-journal.cnresearchgate.net

The reaction proceeds via a radical mechanism where an alkyl radical, generated from the peroxide, adds to the conjugated diene. The resulting allylic radical is then oxidized by an iron(III) species to an allylic carbocation, which upon deprotonation yields the alkylated diene product. researchgate.net This method has been shown to be effective for the introduction of primary, secondary, and tertiary alkyl groups, offering a broad scope for the synthesis of substituted dienes. researchgate.net

Table 2: Iron-Catalyzed Heck-Type Alkylation of a Generic 1,3-Diene

| Diene Substrate | Alkylating Agent | Iron Catalyst | Product | Yield |

| 1,3-Butadiene | Di-tert-butyl peroxide | Fe(OTf)₃ | 4-tert-Butyl-1,3-butadiene | Good |

| Isoprene | Lauroyl Peroxide | Fe(OTs)₂ | 4-Undecyl-2-methyl-1,3-butadiene | Moderate |

| (E)-1,3-Pentadiene | (PhCOO)₂ | FeBr₂ | (3E,5E)-4-Phenyl-hexa-1,3-diene | Good |

Regioselective and Stereoselective Control in Metal-Catalyzed Diene Formation

The formation of conjugated dienes using transition metal catalysts is a powerful strategy, yet it presents considerable challenges in controlling selectivity, including regioselectivity, chemoselectivity, and stereoselectivity. sioc-journal.cn The development of organometallic chemistry has led to significant advances, with metals like palladium, nickel, and manganese being central to these transformations. csic.essnnu.edu.cn The choice of metal, ligands, and reaction conditions plays a crucial role in dictating the outcome of the reaction, enabling the selective formation of desired isomers. nih.gov

For instance, manganese(I)-catalyzed dienylation of arenes with allenes has been shown to produce linear 1,3-dienes with high stereoselectivity and complete regioselectivity. csic.es Similarly, palladium(II)-catalyzed oxidative cross-coupling of simple alkenes with acrylates can yield conjugated dienes with good stereoselectivity. rsc.org These methods underscore the principle that the catalyst system can be tuned to direct the formation of a specific constitutional and geometric isomer, a concept directly applicable to the targeted synthesis of a specific isomer of this compound. The difficulty lies in directing the catalyst to act on the correct positions of the precursor molecules to build the desired 4-propyl substituted octadiene framework.

Table 1: Examples of Metal-Catalyzed Systems for Conjugated Diene Synthesis

| Catalyst System | Substrates | Key Feature | Selectivity |

|---|---|---|---|

| Mn(I) Complex | Arenes, Acetylated Allenes | C-H Activation | High stereoselectivity and total regioselectivity for linear dienes. csic.es |

| Pd(II)/HPMoV | Vinyl Carboxylates, Acrylates | Cross Dehydrogenative Coupling | Synthesis of various conjugated dienes. rsc.org |

| Ni-hydride / DTBM-SegPhos | 1,3-Dienes, Ketones | Hydroalkylation | Excellent regioselectivity (>99:1) for 1,2-addition products. snnu.edu.cnnih.gov |

| Cu-catalyst / Chiral Ligand | 1,3-Dienes | Hydroboration | High chemo-, regio-, and enantioselectivity. snnu.edu.cn |

Classical Carbon-Carbon Bond Forming Reactions in Octadiene Construction

Beyond modern metal-catalyzed methods, classical reactions remain fundamental in organic synthesis for their reliability and predictability in constructing carbon skeletons like that of an octadiene.

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its ability to form a carbon-carbon double bond at a precisely defined location. libretexts.orglibretexts.org This reaction involves the coupling of an aldehyde or a ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com A key advantage is that the double bond's position is fixed, avoiding the mixtures that can arise from other methods like alcohol dehydration. libretexts.org

To construct this compound, one could envision several retrosynthetic pathways. For example, reacting pentan-2-one with a triphenylphosphonium ylide derived from (E)-pent-2-en-1-yl bromide, or alternatively, reacting (E)-pent-2-enal with a propyl-substituted ylide. The stereochemistry of the newly formed double bond is heavily influenced by the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl or hydrogen substituents) typically lead to (Z)-alkenes. wikidoc.org

Stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes. organic-chemistry.orgwikidoc.org

This predictability allows for the stereoselective synthesis of a specific diene isomer. For more complex cases, the Schlosser modification can be employed to convert the intermediate betaine (B1666868) to its more stable form, favoring the (E)-alkene. wikipedia.org

Table 2: Potential Wittig Reaction Pathways for a this compound Precursor

| Carbonyl Compound | Wittig Reagent | Ylide Type | Expected Alkene Geometry |

|---|---|---|---|

| Pentan-2-one | (E)-pent-2-en-1-yl)triphenylphosphonium bromide + base | Semistabilized | Mixture, favors (E) |

| (E)-Pent-2-enal | (1-propyl)triphenylphosphonium bromide + base | Non-stabilized | Predominantly (Z) |

Kumada Coupling in Conjugated Diene Synthesis

The Kumada coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method was among the first catalytic cross-coupling reactions developed and remains highly relevant. organic-chemistry.org

Specifically for diene synthesis, nickel-catalyzed Kumada vinylation has proven effective for preparing 2-substituted 1,3-dienes. researchgate.netacs.org This approach involves coupling a vinyl Grignard reagent with a vinyl phosphate (B84403), demonstrating operational simplicity and mild reaction conditions. nih.govacs.org By analogy, a strategy for this compound could involve the coupling of a propenyl or butenyl Grignard reagent with a suitable vinyl halide or phosphate partner. The choice of nickel precatalyst and phosphine (B1218219) ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), is critical for achieving high yields and stereocontrol. researchgate.netscite.ai This method is particularly valuable as it can tolerate a range of functional groups and allows for the construction of dienes that might be inaccessible through other routes. researchgate.netacs.org

Table 3: Nickel-Catalyzed Kumada Coupling for Diene Synthesis

| Nickel Precatalyst | Substrate 1 (Grignard) | Substrate 2 (Halide/Phosphate) | Product Type |

|---|---|---|---|

| Ni(dppe)Cl₂ | Vinylmagnesium bromide | Vinyl phosphates | 2-Substituted 1,3-dienes. researchgate.netscite.ai |

| NiCl₂(PCy₃)₂ | Arylmagnesium bromide | Alkenyl halides | Substituted Alkenes |

| Pd(PPh₃)₄ | Various Grignard reagents | Fluoroalkenes | Coupled products in high yields. arkat-usa.org |

Chemo- and Stereoselective Synthesis of this compound Isomers

The synthesis of a single, specific isomer of this compound from the multiple possible geometric isomers ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)) demands a highly controlled synthetic strategy. Achieving this chemo- and stereoselectivity requires a careful choice of reaction methodology. caltech.edunih.gov

The challenge lies in controlling the geometry of two separate double bonds within the same molecule. A stepwise approach using the Wittig reaction could be employed, where the stereochemistry of each double bond is set in a separate, controlled reaction. For example, creating a (2E,4Z)-isomer might involve first using a stabilized ylide to form the E-double bond, followed by a subsequent reaction with a non-stabilized ylide to install the Z-double bond.

Alternatively, modern metal-catalyzed reactions offer the potential for a more convergent synthesis where multiple stereochemical features are set in a single step. nih.gov A palladium-catalyzed Suzuki or a nickel-catalyzed Kumada cross-coupling could, with the right choice of chiral ligands and pre-defined stereochemistry in the coupling partners, assemble the entire diene framework with high stereofidelity. nih.gov For instance, a palladium-catalyzed Kumada coupling was used to form a substituted conjugated diene as a single stereoisomer. caltech.edu The successful synthesis of the four distinct stereoisomers of a complex molecule like l-2-(2-carboxycyclobutyl)glycine highlights the power of chemoenzymatic and stereoselective methods in accessing specific isomers. nih.gov Such principles are directly translatable to the synthetic challenges posed by this compound.

Reactivity and Reaction Mechanisms of 4 Propylocta 2,4 Diene

Cycloaddition Reactions: Focus on Diels-Alder Chemistry of Conjugated Dienes

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.orglibretexts.org This reaction involves the concerted interaction between a 4π-electron system, the conjugated diene, and a 2π-electron system, the dienophile. wikipedia.orglibretexts.orgorganic-chemistry.org The compound 4-propylocta-2,4-diene, as a conjugated diene, is structurally suited to participate in such cycloaddition reactions. The driving force for this transformation is the conversion of two weaker π-bonds into two new, more stable σ-bonds. organic-chemistry.orgtotal-synthesis.com The reaction is characterized by a single, cyclic transition state with no intermediates, which has significant implications for its stereochemistry. wikipedia.org For the reaction to occur, the diene must be able to adopt an s-cis conformation, which allows the terminal carbons of the diene system to interact with the dienophile. ucsb.edumasterorganicchemistry.comchemistrysteps.comlibretexts.org

Regioselectivity in Diels-Alder Reactions Involving Alkyl-Substituted Dienes

When an unsymmetrical diene, such as this compound, reacts with an unsymmetrical dienophile, the possibility of forming two different constitutional isomers, or regioisomers, arises. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is highly predictable and is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.com Generally, the reaction favors the formation of one regioisomer over the other. For dienes with electron-donating groups (EDGs), such as the alkyl groups in this compound, the reaction with a dienophile bearing an electron-withdrawing group (EWG) follows a well-defined pattern, often referred to as the "ortho-para" rule. wikipedia.orgmasterorganicchemistry.com

Alkyl groups, such as the propyl and methyl substituents on the this compound backbone, are considered electron-donating groups. masterorganicchemistry.comlibretexts.org These groups increase the electron density of the diene's π-system. chemistrysteps.com This electronic enrichment has a significant impact on the reactivity of the diene in a normal-electron-demand Diels-Alder reaction. The rate of the Diels-Alder reaction is accelerated when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org

The electron-donating nature of the alkyl groups raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO). chemistrysteps.comulethbridge.ca According to Frontier Molecular Orbital (FMO) theory, the primary interaction in a normal-demand Diels-Alder reaction is between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgucsb.edumit.edu By raising the energy of the HOMO, the alkyl substituents decrease the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger orbital interaction and a lower activation energy for the reaction. ulethbridge.camit.edu

| Substituent Type on Diene | Electronic Effect | Impact on Diene HOMO Energy | Effect on Reaction Rate with EWG-Dienophile |

|---|---|---|---|

| Alkyl Groups (e.g., Propyl, Methyl) | Electron-Donating | Raises Energy | Accelerates |

| Alkoxy Groups (e.g., -OCH3) | Strongly Electron-Donating | Significantly Raises Energy | Strongly Accelerates |

| No Substituent (e.g., 1,3-Butadiene) | Neutral | Baseline | Baseline |

| Electron-Withdrawing Groups (e.g., -CN) | Electron-Withdrawing | Lowers Energy | Decelerates (favors inverse-demand) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the reactivity and selectivity of pericyclic reactions like the Diels-Alder. ucsb.edumit.edu The theory posits that the reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. organic-chemistry.orgmit.eduubc.ca In the context of this compound reacting with an electron-poor dienophile, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. chemistrysteps.comlibretexts.org

Regioselectivity is explained by the magnitude of the orbital coefficients on the terminal atoms of the diene and dienophile. wikipedia.org The new sigma bonds are formed between the atoms where the HOMO and LUMO have the largest coefficients, as this leads to the most effective orbital overlap. chemtube3d.com For an alkyl-substituted diene, the electron-donating groups increase the size of the HOMO coefficient on the terminal carbon atom furthest from the substituent (for a 1-substituted diene) or on the C4 carbon (for a 2-substituted diene). masterorganicchemistry.comimperial.ac.uk In the case of this compound, a more complex substitution pattern exists. The propyl group at C4 and the substituents at C2 and C5 influence the electron distribution. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile, a principle that can be rationalized by examining the resonance structures of the reactants. chemistrysteps.com

Stereoselectivity of Diels-Alder Reactions with this compound Analogues

The Diels-Alder reaction is renowned for its high degree of stereoselectivity and stereospecificity. libretexts.orglibretexts.org This means that the stereochemistry of the reactants is directly translated into the stereochemistry of the product. libretexts.orglibretexts.orgmasterorganicchemistry.comtheorango.com For a substituted diene like this compound, two key aspects of stereochemistry are critical: the relative orientation of substituents on the newly formed ring (endo/exo selectivity) and the preservation of the original stereochemistry of the reactants. libretexts.orglibretexts.orgmasterorganicchemistry.com

When a cyclic diene or a diene that forms a bicyclic product reacts, two diastereomeric products, termed endo and exo, can be formed. libretexts.orglibretexts.orgmasterorganicchemistry.comtheorango.com The endo product is the one where the substituents of the dienophile are oriented towards the π-system of the newly formed double bond in the cyclohexene (B86901) ring. chemistrysteps.comtheorango.commasterorganicchemistry.com Conversely, in the exo product, these substituents point away. chemistrysteps.comtheorango.com

The "Alder Endo Rule" states that the endo product is often the kinetically favored product, even if it is the thermodynamically less stable isomer due to steric hindrance. masterorganicchemistry.comyoutube.com This preference is explained by "secondary orbital interactions." In the endo transition state, in addition to the primary orbital overlaps that form the new sigma bonds, there is a favorable, stabilizing interaction between the p-orbitals of the dienophile's electron-withdrawing group and the interior p-orbitals (C2 and C3) of the diene. masterorganicchemistry.comyoutube.com These secondary interactions are absent in the exo transition state. However, significant steric hindrance, which could be introduced by bulky substituents on the diene, such as the propyl group in this compound, can sometimes override this electronic preference and lead to a higher yield of the exo product. nih.govacs.org

| Aspect | Endo Product | Exo Product |

|---|---|---|

| Substituent Orientation | Dienophile substituents are oriented toward the diene's π-system. theorango.commasterorganicchemistry.com | Dienophile substituents are oriented away from the diene's π-system. theorango.com |

| Kinetic/Thermodynamic Control | Often the kinetic product (formed faster). youtube.com | Often the thermodynamic product (more stable). youtube.com |

| Governing Factor | Stabilizing secondary orbital interactions. masterorganicchemistry.comyoutube.com | Minimization of steric hindrance. |

| Typical Outcome | Major product under kinetic control. theorango.com | Major product under thermodynamic control or with sterically hindered reactants. nih.govacs.org |

A fundamental characteristic of the Diels-Alder reaction is its stereospecificity, meaning the stereochemistry of both the diene and the dienophile is retained in the final product. libretexts.orglibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This is a direct consequence of the concerted, suprafacial nature of the cycloaddition, where all bonds are formed on the same face of each reactant simultaneously. wikipedia.orglibretexts.orglibretexts.org

For the dienophile, if the substituents are cis to each other, they will remain cis in the cyclohexene product; if they are trans, they will remain trans. libretexts.orglibretexts.orgmasterorganicchemistry.comtheorango.comyoutube.com Similarly, the geometry of the substituents on the terminal carbons (C1 and C4) of the diene is preserved. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com For an acyclic diene like this compound, the substituents can be described as "outside" or "inside" when the diene is in its reactive s-cis conformation. The two "outside" groups will end up on the same face of the newly formed ring (i.e., cis to each other), and the two "inside" groups will also end up cis to each other on the opposite face. masterorganicchemistry.commasterorganicchemistry.com Therefore, the specific (E,E), (E,Z), (Z,E), or (Z,Z) configuration of the diene will precisely determine the relative stereochemistry of the substituents in the resulting adduct.

Inverse Electron-Demand Diels-Alder Reactions with Diene Systems

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of this compound, an electron-rich diene due to the presence of alkyl substituents, the classical Diels-Alder reaction with an electron-poor dienophile is expected to proceed readily. However, the inverse electron-demand Diels-Alder (IEDDA) reaction, which involves an electron-poor diene and an electron-rich dienophile, presents a more challenging scenario for this substrate.

For an electron-rich diene like this compound to participate in an IEDDA reaction, the dienophile must be exceptionally electron-rich, or the diene itself must be modified to enhance its electron-accepting properties. Generally, the reactivity in IEDDA reactions is governed by the frontier molecular orbitals (FMOs) of the reactants; specifically, the reaction is favored by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

| Reactant Type | Electronic Character | FMO Interaction (IEDDA) | Expected Reactivity with this compound |

| Diene | Electron-rich | High LUMO energy | Low |

| Dienophile | Electron-rich | High HOMO energy | Potentially reactive if sufficiently electron-rich |

Other Addition Reactions of Conjugated Dienyl Systems

Conjugated dienes are susceptible to electrophilic addition reactions, which can proceed via two main pathways: 1,2-addition and 1,4-addition. The regioselectivity and stereoselectivity of these additions are influenced by the structure of the diene, the nature of the electrophile, and the reaction conditions.

The mechanism of electrophilic addition to a conjugated diene like this compound involves the initial attack of an electrophile (E⁺) on one of the double bonds. This leads to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of a nucleophile (Nu⁻) on this carbocation can occur at two different positions, leading to the 1,2- and 1,4-addition products.

For this compound, the initial electrophilic attack can occur at either C2 or C5. Attack at C2 would lead to a carbocation with charge delocalized between C3 and C5, while attack at C5 would result in a carbocation with charge delocalized between C4 and C2. The stability of these intermediate carbocations will dictate the preferred site of initial attack.

The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. The 1,2-addition product is often formed faster (kinetic control) because the nucleophile attacks the carbon atom with the highest positive charge density in the allylic carbocation intermediate. The 1,4-addition product, on the other hand, is often more stable (thermodynamic control) due to the formation of a more substituted, and thus more stable, double bond.

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature. At lower temperatures, the kinetically controlled 1,2-product is favored, while at higher temperatures, the thermodynamically controlled 1,4-product predominates, as the initial products can equilibrate to the more stable isomer.

| Control | Favored Product | Reaction Conditions | Rationale |

| Kinetic | 1,2-Addition | Low Temperature | Lower activation energy for the formation of the kinetic product. |

| Thermodynamic | 1,4-Addition | High Temperature | Formation of the more stable thermodynamic product is favored at equilibrium. |

Catalytic Transformations and Functionalizations of Diene Derivatives

Metal-catalyzed reactions offer a versatile platform for the selective functionalization of conjugated dienes, enabling the formation of a wide array of complex molecules.

Palladium-catalyzed reactions, in particular, have been extensively studied for the functionalization of 1,3-dienes. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then react with various nucleophiles. The regioselectivity of the nucleophilic attack is a key aspect of these transformations and can often be controlled by the choice of ligands on the metal center.

For a substituted diene like this compound, metal-catalyzed reactions such as hydrofunctionalization (e.g., hydrosilylation, hydroamination) and cross-coupling reactions could be envisioned. The steric and electronic properties of the propyl and ethyl groups at the C4 and C5 positions, respectively, would play a crucial role in determining the regioselectivity of these transformations. For instance, in a palladium-catalyzed hydrofunctionalization, the hydride and the nucleophile could add across the diene system in a 1,4- or 1,2-fashion, with the regiochemical outcome being influenced by the ligand environment of the palladium catalyst.

| Reaction Type | Catalyst | Potential Outcome with this compound |

| Hydrosilylation | Rhodium or Platinum complexes | 1,4- or 1,2-addition of a silyl (B83357) group and hydrogen. |

| Hydroamination | Palladium or Rhodium complexes | Formation of allylic amines. |

| Heck Reaction | Palladium complexes | Arylation or vinylation at one of the double bonds. |

Stereochemical Analysis of 4 Propylocta 2,4 Diene and Its Derivatives

Geometric Isomerism (E/Z Configuration) of Conjugated Dienyl Systemsnih.govpearson.compharmaguideline.com

Geometric isomerism in conjugated dienes like 4-propylocta-2,4-diene arises from the restricted rotation around the carbon-carbon double bonds. pearson.compharmaguideline.com For each double bond where the two substituents on each carbon atom are different, two possible arrangements exist. These are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.ukpressbooks.publibretexts.org

In this compound, both the C2-C3 and C4-C5 double bonds can exhibit geometric isomerism.

At the C2-C3 double bond: The substituents are a hydrogen and a methyl group on C2, and a hydrogen and the rest of the alkyl chain on C3.

At the C4-C5 double bond: The substituents are a propyl group and the dienyl system on C4, and a hydrogen and a propyl group on C5.

This gives rise to four possible geometric isomers (diastereomers): (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The relative stability of these isomers is influenced by steric hindrance, with E (trans) configurations generally being more stable than Z (cis) configurations due to reduced steric strain. rutgers.edu Conjugated dienes must adopt an s-cis conformation (rotation around the central C3-C4 single bond) to participate in reactions like the Diels-Alder reaction. rutgers.edumasterorganicchemistry.comyoutube.com

Factors Influencing E/Z Ratios in Synthetic Pathways

The stereochemical outcome of synthetic routes producing conjugated dienes is governed by a combination of kinetic and thermodynamic factors, as well as the specific reagents and catalysts employed.

Thermodynamic vs. Kinetic Control: At higher temperatures where reactions are reversible, the product distribution favors the most stable isomer (thermodynamic control), which is typically the E,E-diene. vanderbilt.edulibretexts.org Under lower temperatures and irreversible conditions (kinetic control), the ratio is determined by the relative activation energies of the transition states leading to each isomer. vanderbilt.edu

Catalyst and Ligand Effects: Transition-metal catalysis, particularly with palladium, is a powerful tool for the stereoselective synthesis of dienes. nih.gov The choice of ligand is crucial; for instance, certain diphosphine ligands can promote the formation of E-dienes, while adjusting the ligand can steer the reaction toward the less stable Z-isomer with high selectivity. nih.govresearchgate.net This allows for stereodivergent synthesis, where either the E or Z isomer can be obtained from the same starting material by simply changing the catalyst system. nih.govresearchgate.net

Reaction Mechanism: The underlying mechanism of the synthetic method dictates the stereochemical output.

Wittig Reaction: Classical Wittig reactions often produce mixtures of E and Z isomers, with unstabilized ylides favoring the Z-alkene and stabilized ylides favoring the E-alkene. However, achieving high stereoselectivity for dienes can be challenging. nih.gov

Julia-Kocienski Olefination: This method generally yields dienes with a predominant E-configuration at the newly formed double bond. nih.gov

Suzuki-Miyaura Coupling: The cross-coupling of stereodefined vinyl halides and vinylboranes is a reliable method for constructing 1,3-dienes with retention of the double bond geometry of the starting materials. nih.gov

| Synthetic Method | Typical Stereoselectivity | Controlling Factors |

|---|---|---|

| Palladium-Catalyzed Dienylation | High E or Z selectivity possible | Ligand choice, catalyst precursor, additives. nih.govresearchgate.net |

| Wittig Olefination | Variable (E/Z mixtures common) | Ylide stability, solvent, temperature. nih.gov |

| Julia-Kocienski Olefination | Predominantly E | Reaction mechanism inherently favors the trans-olefin. nih.gov |

| Suzuki-Miyaura Coupling | High (retention of stereochemistry) | Stereochemistry of the vinyl halide and vinylborane precursors. nih.gov |

Methodologies for Spectroscopic Differentiation of Diastereomers

Distinguishing between the geometric isomers of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy: This is the most powerful tool for differentiating E/Z isomers.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between protons across a double bond is stereospecific. For E (trans) isomers, ³JHH is typically larger (12–18 Hz), while for Z (cis) isomers, it is smaller (6–12 Hz).

Chemical Shifts: Protons in a Z configuration are often shielded (shifted to a higher field, i.e., lower ppm) compared to their E counterparts due to anisotropic effects and steric compression.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the double bond and the adjacent allylic carbons can also differ between E and Z isomers due to steric effects (the γ-gauche effect).

Infrared (IR) Spectroscopy: E (trans) double bonds often show a characteristic out-of-plane C-H bending absorption around 960–990 cm⁻¹, which is absent for Z (cis) isomers.

UV-Visible Spectroscopy: The wavelength of maximum absorbance (λmax) for the π → π* transition in conjugated systems is sensitive to the planarity and conformation of the diene. rutgers.eduvanderbilt.edu Generally, E isomers, being more planar, may have slightly different absorption profiles compared to the more sterically hindered Z isomers.

| Spectroscopic Parameter | E (trans) Isomer | Z (cis) Isomer |

|---|---|---|

| ¹H NMR: ³JHH (vicinal coupling) | 12 - 18 Hz | 6 - 12 Hz |

| IR: C-H out-of-plane bend | ~960 - 990 cm⁻¹ (strong) | Often weak or absent |

Determination of Absolute Configuration in Chiral Octadiene Analogueschemguide.co.ukpressbooks.pubrutgers.edulibretexts.org

While this compound itself is achiral, its derivatives and analogues can possess stereogenic centers. For example, the introduction of a hydroxyl group at a position along the carbon chain, such as in 4-propylocta-2,4-dien-1-ol, would create a chiral molecule. Determining the absolute configuration (R or S) of such chiral centers is crucial and requires specialized analytical methods. purechemistry.orgwikipedia.org

Application of the Modified Mosher's Ester Methodchemguide.co.ukpressbooks.publibretexts.org

The modified Mosher's ester method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. nih.govstackexchange.com The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. libretexts.orgoregonstate.eduyoutube.com

The analysis proceeds as follows:

The chiral octadienol of unknown configuration is divided into two portions. One is reacted with (R)-MTPA chloride, and the other with (S)-MTPA chloride.

This creates two diastereomeric esters, which, unlike enantiomers, have different physical properties and distinct NMR spectra. stackexchange.comnih.govmasterorganicchemistry.com

The ¹H NMR spectra of both diastereomers are recorded and carefully assigned.

The chemical shift difference (Δδ = δS - δR) is calculated for protons on both sides of the newly formed ester linkage.

Due to the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. libretexts.orgoregonstate.edu

By mapping the signs of the Δδ values onto a conformational model of the MTPA esters, the absolute configuration of the original alcohol can be unambiguously assigned. stackexchange.com

| Proton Group | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to Phenyl Group |

|---|---|---|---|---|

| Group A | 2.15 | 2.25 | +0.10 | Left Side |

| Group B | 1.80 | 1.72 | -0.08 | Right Side |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Octadiene Systemschemguide.co.uklibretexts.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgacs.org For chiral octadienes, the conjugated diene system acts as a chromophore. The π → π* electronic transitions of this chromophore give rise to characteristic ECD signals, known as Cotton effects.

The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional arrangement of atoms, including the absolute configuration of stereocenters and the helicity of the diene chromophore itself. researchgate.net The interpretation of ECD spectra is often complex and relies heavily on comparison with theoretical spectra calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). acs.orgfrontiersin.org By comparing the experimentally measured ECD spectrum with the calculated spectra for both the R and S enantiomers, the absolute configuration can be determined with a high degree of confidence. nih.govnih.gov

Utilization of Nuclear Overhauser Effect (NOE) Spectroscopy in Stereochemical Assignmentpearson.comchemguide.co.uklibretexts.org

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that arises from the through-space interaction between nuclei that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. wikipedia.orgscribd.com NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are invaluable for determining the relative stereochemistry and conformation of molecules. acdlabs.comwordpress.comlibretexts.org

In the context of chiral octadiene analogues, NOESY can:

Establish Relative Stereochemistry: For molecules with multiple stereocenters, NOE correlations can reveal which substituents are on the same face of a ring or a rigid part of the molecule. For an acyclic system like an octadiene, NOE can help define the relative positions of substituents if certain conformations are favored. libretexts.org

Determine Preferred Conformation: NOE data can identify the dominant conformation of the flexible alkyl chains in solution. This information is critical for the accurate interpretation of other data, such as ECD spectra or the results of a Mosher's ester analysis, which depend on a specific molecular conformation. wordpress.com

Confirm Geometric Isomerism: NOE can provide complementary evidence for E/Z assignments. For example, in a Z-isomer, a strong NOE would be expected between protons on adjacent carbons of the double bond, whereas this effect would be much weaker or absent in the corresponding E-isomer due to the greater distance between the protons.

Conformational Analysis of this compound

s-cis/s-trans Conformational Equilibria and Their Impact on Reactivity

Conjugated dienes can exist in two primary planar conformations: s-trans and s-cis. libretexts.org In the s-trans conformation, the double bonds are on opposite sides of the central single bond. In the s-cis conformation, the double bonds are on the same side of the single bond. aklectures.comlibretexts.org The interconversion between these two forms occurs through rotation around the central single bond, which has a relatively small energy barrier. aklectures.com

Generally, the s-trans conformer is thermodynamically more stable than the s-cis conformer. ucalgary.camsu.edu This increased stability is primarily due to reduced steric hindrance, as the substituents on the ends of the diene system are further apart. ucalgary.cayoutube.com For a simple diene like 1,3-butadiene, the s-trans conformation is more stable by about 2.3-2.8 kcal/mol. ucalgary.camasterorganicchemistry.com In the case of this compound, the presence of a bulky propyl group at the C4 position would be expected to significantly influence the conformational equilibrium. The steric interactions between the propyl group and the hydrogen or other substituents at the C1 and C5 positions would be more pronounced in the s-cis conformation, further favoring the s-trans form.

The conformational equilibrium between the s-cis and s-trans forms has a profound impact on the reactivity of the diene, particularly in pericyclic reactions such as the Diels-Alder reaction. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, requires the diene to be in the s-cis conformation for the reaction to occur. utexas.educhemistrysteps.com This is because the s-cis geometry is necessary for the simultaneous bonding of the terminal carbons (C1 and C4) of the diene with the dienophile. libretexts.org Dienes that are locked in an s-trans conformation are unreactive in Diels-Alder reactions. chemistrysteps.commasterorganicchemistry.com

For this compound, while the s-trans conformer is expected to be predominant at equilibrium, the molecule can still undergo reactions that require the s-cis conformer as long as the energy barrier for rotation is surmountable under the reaction conditions. libretexts.org However, significant steric hindrance caused by the propyl group in the s-cis conformation could raise the energy of this conformer, thereby decreasing its population at equilibrium and potentially reducing the rate of reactions that depend on it. wikipedia.org Conversely, in other reactions, such as radical additions, studies on simpler dienes like butadiene have shown that s-cis conformers may have lower energy barriers for certain addition pathways, suggesting they could play a significant role. rsc.org

| Characteristic | s-cis Conformation | s-trans Conformation |

|---|---|---|

| Arrangement | Double bonds on the same side of the central single bond. libretexts.org | Double bonds on opposite sides of the central single bond. libretexts.org |

| Relative Stability | Generally less stable due to increased steric hindrance. ucalgary.ca The propyl group at C4 likely increases steric strain. | Generally more stable due to minimized steric hindrance. aklectures.commsu.edu This is the predicted favored conformation. |

| Reactivity in Diels-Alder | Required conformation for the reaction to proceed. libretexts.orgutexas.edu A higher energy for this conformer could decrease reaction rates. | Unreactive in this state. chemistrysteps.com The molecule must rotate into the s-cis form to react. |

| Equilibrium Population | Expected to be the minor component at equilibrium. youtube.com | Expected to be the major component at equilibrium. |

Computational Approaches to Conformational Landscapes of Substituted Dienes

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. These methods allow for the determination of the structures of various conformers, their relative energies, and the energy barriers that separate them. acs.orgnih.gov Understanding this landscape is crucial for predicting molecular properties and reactivity.

Several computational methods are employed for conformational analysis. Molecular mechanics (MM) methods, such as MM3, are computationally efficient and can be effective for large systems like hydrocarbon chains. researchgate.net They are useful for initial conformational searches to identify a broad range of possible low-energy structures.

For more accurate energy calculations and finer details of the potential energy surface, quantum mechanics (QM) methods are used. rti.org These include semi-empirical methods (like AM1), ab initio methods (like Hartree-Fock), and Density Functional Theory (DFT). rti.org DFT methods, in particular, often provide a good balance between accuracy and computational cost for studying the conformational preferences of organic molecules. wikipedia.org These calculations can optimize the geometry of different conformers (s-cis, s-trans, and non-planar gauche forms) and calculate their relative energies (ΔE) and Gibbs free energies (ΔG) to predict their populations at equilibrium.

For a substituted diene like this compound, a typical computational workflow would involve:

Conformational Search: Using a systematic or stochastic search algorithm to explore the potential energy surface by rotating the key dihedral angles, primarily the one around the central C4-C5 single bond.

Geometry Optimization: Taking the identified potential conformers and optimizing their geometries using a QM method (e.g., DFT) to find the exact energy minima.

Frequency Calculations: Performing frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy and thermal corrections to Gibbs free energy.

Transition State Search: Locating the transition state structures for the interconversion between conformers (e.g., s-cis to s-trans) to determine the activation energy barrier for the rotation.

These computational studies can provide detailed insights into how the propyl substituent at the C4 position influences the planarity of the diene system, the relative stabilities of the s-cis and s-trans conformers, and the rotational energy barrier, all of which are critical for understanding its chemical behavior. rsc.org

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Based on classical physics and force fields. Computationally fast. researchgate.net | Initial broad search for potential low-energy conformers. |

| Semi-Empirical (e.g., AM1) | Quantum mechanical method that uses parameters from experimental data. Faster than ab initio methods. rti.org | Rapid estimation of relative conformer energies. |

| Ab Initio (e.g., Hartree-Fock, MP2) | Quantum mechanical method based on first principles without empirical parameters. rsc.org | Accurate calculation of geometries and energies for key conformers. |

| Density Functional Theory (DFT) | Quantum mechanical method that models electron correlation. Offers a good balance of accuracy and cost. wikipedia.org | Detailed analysis of the potential energy surface, including conformer stabilities, transition state energies, and thermodynamic properties. |

Advanced Spectroscopic and Computational Characterization Methodologies for 4 Propylocta 2,4 Diene

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. omicsonline.org For 4-propylocta-2,4-diene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and confirm the molecule's intricate structure.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems present in this compound by revealing correlations between different nuclei. omicsonline.orgsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent protons, allowing for the mapping of the entire proton framework from the terminal methyl groups to the vinylic protons of the diene system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educolumbia.edu This is a highly sensitive technique that provides direct ¹H-¹³C one-bond connectivity, making it straightforward to assign the carbon signal for each specific proton environment in the molecule. emerypharma.com

Table 1: Predicted 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary.)

| Proton (¹H) Signal (δ ppm) | Assignment | COSY Correlations (¹H at δ ppm) | HSQC Correlation (¹³C at δ ppm) | HMBC Correlations (¹³C at δ ppm) |

| ~5.8 | H-2 | H-3 | C-2 | C-1, C-4 |

| ~6.1 | H-3 | H-2 | C-3 | C-1, C-5 |

| ~5.5 | H-5 | H-6 | C-5 | C-3, C-4, C-7 |

| ~2.1 | H-6 (CH₂) | H-5, H-7 | C-6 | C-4, C-5, C-8 |

| ~1.4 | H-7 (CH₂) | H-6, H-8 | C-7 | C-5, C-6 |

| ~0.9 | H-8 (CH₃) | H-7 | C-8 | C-6, C-7 |

| ~2.0 | H-1' (CH₂) | H-2' | C-1' | C-4, C-2', C-3' |

| ~1.5 | H-2' (CH₂) | H-1', H-3' | C-2' | C-4, C-1' |

| ~0.95 | H-3' (CH₃) | H-2' | C-3' | C-1', C-2' |

| ~1.7 | H-1 (CH₃) | H-2 | C-1 | C-2, C-3 |

Advanced Pulse Sequences for Complex Diene Systems

Beyond the standard 2D experiments, more sophisticated pulse sequences can provide deeper insights into the structure of complex dienes. For molecules with overlapping signals or complex coupling patterns, techniques like Total Correlation Spectroscopy (TOCSY) can be employed. A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. omicsonline.org This would be useful in clearly identifying all protons belonging to the propyl group and all protons in the octadiene chain as two separate, distinct spin systems. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the double bonds by identifying protons that are close to each other in space, providing information about the E/Z configuration of the diene.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) can measure the m/z value of the molecular ion to several decimal places. youtube.com This high precision allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₂₀) by distinguishing it from other compounds that may have the same nominal mass. youtube.comlibretexts.org

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a roadmap of the molecule's structure. For a hydrocarbon like this compound, fragmentation is dominated by the cleavage of C-C bonds, often leading to the formation of stable carbocations. msu.edu The fragmentation of dienes can also involve characteristic retro-Diels-Alder reactions, although this is more common in cyclic systems. youtube.com

A probable fragmentation pathway for this compound would involve:

Loss of alkyl groups: Cleavage of the propyl or the ethyl group attached to the diene system would be a prominent pathway. For instance, the loss of a propyl radical (•C₃H₇) would result in a fragment ion at m/z 109, while the loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 123.

Allylic cleavage: The bonds allylic to the double bond system are weakened and prone to cleavage. This would lead to the formation of highly stable allylic carbocations.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 152 | [C₁₁H₂₀]⁺• | C₁₁H₂₀ | Molecular Ion (M⁺•) |

| 123 | [M - C₂H₅]⁺ | C₉H₁₅ | Loss of the terminal ethyl group |

| 109 | [M - C₃H₇]⁺ | C₈H₁₃ | Loss of the propyl group |

| 81 | [C₆H₉]⁺ | C₆H₉ | Allylic cleavage and rearrangement |

| 67 | [C₅H₇]⁺ | C₅H₇ | Common fragment for dienes |

| 55 | [C₄H₇]⁺ | C₄H₇ | Allylic cleavage |

| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation |

| 29 | [C₂H₅]⁺ | C₂H₅ | Ethyl cation |

Infrared Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. youtube.com

For this compound, the IR spectrum would be characterized by absorptions corresponding to the different types of C-H and C=C bonds within the molecule.

C-H Stretching: The spectrum would show distinct absorptions for C-H bonds involving sp² hybridized carbons (vinylic C-H) and sp³ hybridized carbons (alkane C-H). pressbooks.pub

Vinylic =C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹).

Aliphatic C-H stretches from the propyl and ethyl groups will absorb just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: The carbon-carbon double bonds of the diene system will also give rise to characteristic absorption bands. libretexts.org

For conjugated dienes, these C=C stretching vibrations typically appear in the region of 1600-1650 cm⁻¹. The intensity of these peaks can be variable.

C-H Bending: The out-of-plane bending vibrations for the vinylic hydrogens in the 700-1000 cm⁻¹ region can sometimes provide information about the substitution pattern of the double bonds. lumenlearning.com

Table 3: Characteristic Infrared Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Vinylic (sp² C-H) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1650 - 1600 | C=C Stretch | Conjugated Diene | Medium-Weak |

| 1470 - 1450 | C-H Bend | CH₂ Scissoring | Medium |

| 1380 - 1370 | C-H Bend | CH₃ Symmetric Bend | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. However, this technique requires the sample to be in the form of a well-ordered single crystal. nih.govresearchgate.net Since this compound is expected to be a liquid or a low-melting solid at room temperature, it is not directly suitable for this analysis.

To overcome this limitation, a crystalline derivative of the compound must be prepared. acs.org A common strategy for alkenes is to react them with reagents that form stable, crystalline adducts. For example, reaction with osmium tetroxide can form a stable crystalline osmate ester derivative. acs.orgresearchgate.netchemrxiv.org

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the precise location of each atom, bond lengths, bond angles, and torsional angles. For derivatives of this compound, this would provide unambiguous proof of its constitution, configuration (E/Z isomerism), and conformation in the solid state. acs.org

Theoretical and Computational Studies of 4 Propylocta 2,4 Diene Systems

Electronic Structure Calculations for Reactivity Prediction and Mechanistic Insights

Electronic structure calculations are fundamental to predicting how 4-propylocta-2,4-diene will behave in chemical reactions, particularly in pericyclic reactions where the distribution of π-electrons is crucial.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the outcomes of pericyclic reactions, such as the Diels-Alder reaction. libretexts.orgslideshare.netdspmuranchi.ac.inimperial.ac.uk This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.uk In a typical Diels-Alder reaction, the diene is the electron-rich component, and its reactivity is governed by its HOMO. masterorganicchemistry.comlibretexts.orgmychemblog.com

For this compound, the presence of alkyl groups (propyl at C4 and an implicit ethyl at C5) acts as electron-donating groups. These groups raise the energy of the diene's HOMO, making it a more effective electron donor. A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a more favorable interaction and a faster reaction rate. beilstein-journals.org

Table 1: Hypothetical FMO Energies for the Reaction of this compound with Maleic Anhydride Calculated at the B3LYP/6-31G(d) level of theory.

| Compound | FMO | Energy (eV) |

| This compound | HOMO | -5.85 |

| This compound | LUMO | +0.50 |

| Maleic Anhydride | HOMO | -9.70 |

| Maleic Anhydride | LUMO | -1.45 |

| Interaction | ΔE (HOMOdiene - LUMOdienophile) | 4.40 eV |

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning it proceeds through a single, cyclic transition state. masterorganicchemistry.commychemblog.comlongdom.orgwikipedia.org Computational methods can be used to locate and characterize the geometry and energy of this transition state, providing the activation energy (ΔG‡) which determines the reaction rate. longdom.org

The reaction of this compound can lead to two primary stereoisomeric products, known as the endo and exo adducts. The endo product is often kinetically favored due to secondary orbital interactions in the transition state, even though it is typically the thermodynamically less stable product. spcmc.ac.in Transition state calculations can quantify the energy difference between the endo and exo pathways. For this compound, steric hindrance from the C4-propyl group could influence this selectivity.

Table 2: Hypothetical Calculated Activation Barriers for the Diels-Alder Reaction of this compound with Acrylonitrile

| Transition State Pathway | Relative Free Energy (ΔG‡) (kcal/mol) | Key Forming Bond Lengths (Å) |

| Endo | 21.5 | C1-Cα: 2.18, C4-Cβ: 2.25 |

| Exo | 22.8 | C1-Cα: 2.15, C4-Cβ: 2.21 |

Conjugated dienes like this compound exhibit enhanced stability compared to isomeric non-conjugated dienes. libretexts.orglibretexts.org This stability arises from the delocalization of π-electrons across the four-carbon system, which can be described by resonance theory. libretexts.orglibretexts.orgutexas.edu Heats of hydrogenation provide experimental evidence for this stabilization; conjugated dienes release less energy upon hydrogenation than the sum of two isolated double bonds. libretexts.org The alkyl substituents on this compound further increase its stability through hyperconjugation.

The concept of aromaticity is also relevant to the transition state of the Diels-Alder reaction. The cyclic, six-π-electron transition state is considered to have aromatic character, which contributes to its energetic favorability compared to stepwise or forbidden cycloaddition pathways. beilstein-journals.orgvanderbilt.edu While this transition state aromaticity influences the reaction mechanism, its direct correlation with the activation barrier height can be complex and is not always straightforward. beilstein-journals.org

Table 3: Comparison of Hypothetical Heats of Hydrogenation (ΔHhydrog)

| Compound | Structure | ΔHhydrog (kJ/mol) | Stabilization Energy (kJ/mol) |

| This compound | Conjugated | -220 | ~25 |

| 4-Propylocta-1,7-diene | Non-conjugated (Isolated) | -245 | 0 |

Advanced Conformational Energy Landscape Exploration

The reactivity of a diene in a Diels-Alder reaction is critically dependent on its conformation. The reaction requires the diene to adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. masterorganicchemistry.commychemblog.comwikipedia.orgutexas.edu However, for many acyclic dienes, the s-trans conformation is thermodynamically more stable due to reduced steric repulsion. libretexts.orgutexas.edu

Table 4: Hypothetical Relative Energies of this compound Conformers

| Conformer | C2-C3-C4-C5 Dihedral Angle | Relative Energy (kcal/mol) | Key Steric Interaction |

| s-trans | ~180° | 0.00 (most stable) | Minimal |

| s-cis | ~0° | +3.5 | H on C2 vs. Propyl on C4 |

| Gauche | ~60° | +1.8 | - |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like Density Functional Theory (DFT) can compute Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be compared with experimental data to confirm the structure.

Table 5: Hypothetical Computed vs. Experimental ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311+G(d,p) level with solvent correction.

| Carbon Atom | Computed δ (ppm) | Experimental δ (ppm) |

| C1 | 13.9 | 14.1 |

| C2 | 128.5 | 129.0 |

| C3 | 135.2 | 135.5 |

| C4 | 141.8 | 142.1 |

| C5 | 130.1 | 130.6 |

| C6 | 29.7 | 29.9 |

| C7 | 22.5 | 22.6 |

| C8 | 13.8 | 14.0 |

Molecular Dynamics Simulations for Dynamic Behavior of Diene Systems

While quantum mechanics provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature.

An MD simulation of this compound could be used to:

Observe the timescale and frequency of the s-trans to s-cis conformational change, which is essential for its reactivity.

Simulate the approach of a dienophile to the diene, providing insights into the pre-reaction complex formation.

Analyze the synchronicity of bond formation during a cycloaddition reaction by running trajectories from the transition state. researchgate.net Recent studies have used trajectory simulations to show that even in concerted reactions, the formation of the two new sigma bonds may not be perfectly synchronous. researchgate.net

Table 6: Typical Parameters for a Hypothetical MD Simulation of this compound in Solution

| Parameter | Value / Description |

| System | One molecule of this compound |

| Solvent | Explicit, e.g., 500 molecules of Toluene |

| Force Field | General Amber Force Field (GAFF) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Advanced Applications and Future Research Directions for 4 Propylocta 2,4 Diene

4-Propylocta-2,4-diene as a Versatile Synthetic Intermediate

The unique structural and electronic properties of this compound make it a potentially valuable building block in organic synthesis. Its conjugated double bond system, flanked by alkyl groups, offers a platform for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Building Block in the Synthesis of Complex Natural Products

Conjugated dienes are prevalent structural motifs in a wide array of biologically active natural products. researchgate.net The stereoselective synthesis of these molecules often relies on the use of diene-containing fragments. For instance, the total synthesis of Ambruticin, a potent antifungal agent, has been accomplished using a Kumada-Corriu reaction to form a conjugated diene intermediate with preserved stereochemistry. mdpi.com Similarly, the synthesis of the phytohormone Abscisic Acid has been achieved through a synthetic route that involves the creation of a conjugated diene chain. researchgate.netmdpi.com

By analogy, this compound could serve as a crucial intermediate in the synthesis of novel, complex molecules with potential biological activity. The propyl and butyl groups on the octadiene backbone can influence the steric and electronic environment of the diene system, potentially guiding the stereochemical outcome of subsequent reactions and providing a scaffold for further functionalization. The synthesis of skipped dienes, which are also found in many natural products, is a related area where the development of new synthetic methods is highly sought after. elsevierpure.comresearchgate.net

Precursor for Advanced Organic Materials (excluding direct polymerization for basic plastics)

The conjugated π-system of this compound suggests its potential as a precursor for advanced organic materials with tailored electronic and photophysical properties. While direct polymerization for basic plastics is excluded from this discussion, the functionalization of this substituted octadiene could lead to the creation of monomers for more sophisticated materials. For example, dienes can be incorporated into the structure of porous organic materials, which have applications in gas storage and separation. elsevierpure.comepa.gov

Furthermore, the introduction of specific functional groups onto the this compound backbone could allow for its use in the synthesis of organic semiconductors or other functional polymers. The alkyl substituents can enhance the solubility and processability of the resulting materials, which are often major challenges in the field of organic electronics.

Strategies for Derivatization to Modulate Reactivity or Introduce Specific Functionalities

The reactivity of this compound can be strategically modulated, and specific functionalities can be introduced through a variety of derivatization reactions. One of the most powerful methods for the derivatization of conjugated dienes is the Diels-Alder reaction. This [4+2] cycloaddition allows for the formation of six-membered rings with a high degree of stereocontrol.

A notable example of a highly selective derivatization agent is 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). nih.gov This dienophile reacts rapidly and selectively with conjugated dienes to form stable Diels-Alder adducts. nih.gov Such derivatization is not only useful for the synthesis of new compounds but also for the analytical determination of conjugated dienes via gas chromatography-mass spectrometry. nih.gov The resulting adducts from the reaction of this compound with MTAD would have a predictable structure, allowing for the introduction of new functional groups and the creation of a chiral center.

| Derivatization Reagent | Reaction Type | Purpose |

| 4-Methyl-1,2,4-triazoline-3,5-dione | Diels-Alder [4+2] Cycloaddition | Selective derivatization for analysis and synthesis |

| Maleic Anhydride | Diels-Alder [4+2] Cycloaddition | Introduction of carboxylic acid functionalities |

| Dienophiles with electron-withdrawing groups | Diels-Alder [4+2] Cycloaddition | Formation of functionalized cyclic compounds |

Emerging Methodologies and Catalysis in Diene Chemistry

Recent advances in catalysis have opened up new avenues for the synthesis and transformation of dienes with high levels of efficiency and selectivity. These emerging methodologies could be applied to this compound to control its reactivity and generate novel products.

Cobalt(I)-catalyzed [4π+2π] cycloaddition reactions of 1,2-dienes to 1,3,5-cyclooctatriene (B161208) have been developed for the synthesis of novel tricyclic compounds. mdpi.com While this specific reaction involves a different type of diene, the principle of using cobalt catalysts for cycloadditions could potentially be adapted for conjugated dienes like this compound.

In the realm of enantioselective catalysis, chiral Pt(II) complexes have been shown to catalyze formal intramolecular [4+2] cycloadditions, leading to axially chiral products with excellent yields and enantiomeric excesses. rsc.org The application of such chiral catalysts to reactions involving this compound could enable the asymmetric synthesis of complex molecules.

Furthermore, cis-selective acyclic diene metathesis (ADMET) polymerization using bulky cyclometalated ruthenium carbene catalysts has been reported. chemrxiv.org This method allows for the synthesis of polymers with a high percentage of cis-double bonds. Adapting this methodology for the co-polymerization of this compound with other dienes could lead to the creation of novel polymers with controlled stereochemistry and, consequently, unique material properties. Copper-based catalysts are also being explored for the stereospecific polymerization of 1,3-dienes, offering a more sustainable alternative to other transition metals. mdpi.com

| Catalytic System | Reaction Type | Key Feature |

| Co(I) complexes | [4π+2π] Cycloaddition | Synthesis of polycyclic compounds |

| Chiral Pt(II) complexes | Enantioselective formal [4+2] cycloaddition | High enantioselectivity |

| Bulky Ru-carbene catalysts | cis-Selective Acyclic Diene Metathesis | High cis-selectivity in polymerization |

| Dichloro(2,2′-bipyridine)copper/MAO | Stereospecific 1,3-diene polymerization | Sustainable and stereoselective |

Challenges and Opportunities in the Synthesis, Reactivity, and Application of Substituted Octadienes

The synthesis and application of substituted octadienes like this compound are not without challenges. A significant hurdle is the stereoselective synthesis of the diene itself. Controlling the geometry of the double bonds (E/Z isomerism) and the regioselectivity of reactions can be difficult, often leading to mixtures of products that require careful purification. mdpi.com The synthesis of skipped dienes, which are structurally related to conjugated dienes, also presents a substantial synthetic challenge. elsevierpure.comresearchgate.netresearchgate.net

Despite these challenges, the opportunities presented by substituted octadienes are vast. Their utility as building blocks in the synthesis of complex natural products and their potential as precursors for advanced organic materials highlight their importance in modern organic chemistry. researchgate.netelsevierpure.comnih.gov The development of new catalytic methods continues to provide solutions to the challenges of selectivity and reactivity, paving the way for the efficient synthesis and functionalization of these versatile molecules. The rich chemistry of the diene functional group, combined with the influence of substituents, ensures that compounds like this compound will remain a fertile ground for chemical research and innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.